trans-3-Hexen-1-ol

説明

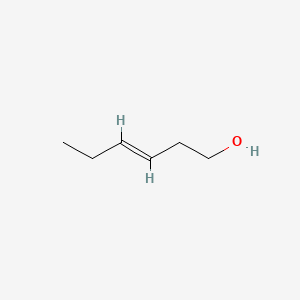

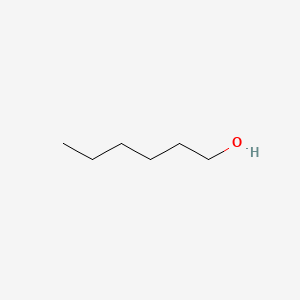

Structure

3D Structure

特性

IUPAC Name |

(E)-hex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLHIIWVXFIJGU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022138 | |

| Record name | trans-Hex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Grassy green aroma | |

| Record name | trans-3-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water and most fixed oils, Soluble (in ethanol) | |

| Record name | trans-3-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.830-0.845 | |

| Record name | trans-3-Hexenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-97-2, 544-12-7 | |

| Record name | trans-3-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexen-1-ol, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Hex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXEN-1-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E0NFR5B3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of trans-3-Hexen-1-ol

Abstract

trans-3-Hexen-1-ol, a six-carbon alkenyl alcohol, is a molecule of significant interest across various scientific disciplines, primarily for its distinct sensory characteristics and its role as a versatile chemical intermediate. Known commercially as a "green" aroma compound, its fresh, grassy scent is utilized extensively in the flavor and fragrance industries. Beyond its organoleptic properties, its chemical structure—featuring a primary alcohol and a trans-configured internal double bond—provides a platform for diverse chemical transformations. This guide offers a comprehensive exploration of the chemical properties of this compound, detailing its physicochemical characteristics, spectroscopic signature, synthesis, and key chemical reactions. It is intended to serve as a technical resource for professionals requiring a deep, functional understanding of this compound for research, development, and application purposes.

Introduction and Nomenclature

This compound is an organic compound classified as a primary, unsaturated alcohol. It is a key member of the "green leaf volatiles" (GLVs), a family of compounds released by plants upon tissue damage.[1] Its distinct aroma of freshly cut grass makes it a valuable ingredient in perfumery and food science.[2]

-

IUPAC Name: (3E)-hex-3-en-1-ol[2]

-

Common Synonyms: (E)-Hex-3-en-1-ol, trans-3-Hexenol[2]

-

CAS Number: 928-97-2[2]

-

Molecular Formula: C₆H₁₂O[2]

-

Molecular Weight: 100.16 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices and its handling requirements. It is a colorless liquid at room temperature and is classified as a flammable liquid.[2]

| Property | Value | Source(s) |

| Appearance | Colorless liquid with a grassy, green aroma | [2] |

| Boiling Point | 155-156 °C (at 760 mmHg); 61-62 °C (at 12 mmHg) | [3] |

| Density | ~0.817 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | ~1.439 | [3] |

| Flash Point | 59 °C (138 °F) | [4] |

| Solubility | Slightly soluble in water; Soluble in ethanol and most fixed oils | [2][4] |

| Vapor Pressure | 1.04 mmHg at 25 °C | [5] |

| logP (Octanol/Water) | 1.3 | [2] |

Synthesis and Manufacturing

The stereoselective synthesis of this compound is crucial for ensuring the desired olfactory properties, as its cis-isomer possesses a different scent profile. A common industrial approach involves the stereoselective reduction of an alkyne precursor.

Synthetic Pathway: Reduction of 3-Hexyn-1-ol

A prevalent laboratory and industrial synthesis involves the partial reduction of 3-hexyn-1-ol. While the hydrogenation of alkynes using a Lindlar catalyst stereoselectively produces the cis (Z)-alkene, a dissolving metal reduction using sodium in liquid ammonia selectively yields the trans (E)-alkene. This selectivity is driven by the thermodynamic stability of the intermediate radical anion, which favors a trans configuration.

References

"trans-3-Hexen-1-ol" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-3-Hexen-1-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound, a C6 aliphatic alcohol, is a significant volatile organic compound (VOC) found in a variety of plants and is known for its characteristic fresh green, grassy aroma.[1][2] Its presence in numerous natural products and its use as a fragrance and flavoring agent necessitate precise analytical methods for its identification and characterization.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth analysis, field-proven insights, and detailed experimental protocols.

The structural elucidation of organic molecules is a cornerstone of chemical research and development. A multi-spectroscopic approach is indispensable for unambiguous structure confirmation. This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS data collectively provide a detailed and self-validating confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum, typically run in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to each unique proton in the molecule.

Table 1: ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.58 | m | 1H | H-4 |

| ~5.39 | m | 1H | H-3 |

| ~3.60 | t | 2H | H-1 |

| ~2.26 | q | 2H | H-2 |

| ~2.03 | quintet | 2H | H-5 |

| ~0.98 | t | 3H | H-6 |

| ~2.64 | br s | 1H | -OH |

Data sourced from PubChem and ChemicalBook.[1][3]

Interpretation of the ¹H NMR Spectrum:

-

Olefinic Protons (H-3 and H-4): The signals in the downfield region (~5.39-5.58 ppm) are characteristic of protons attached to a carbon-carbon double bond. The multiplet nature of these signals arises from coupling to each other (vicinal coupling) and to the adjacent methylene protons (allylic coupling). The large coupling constant observed between H-3 and H-4 is indicative of a trans stereochemistry.

-

Hydroxymethyl Protons (H-1): The triplet at approximately 3.60 ppm corresponds to the two protons on the carbon bearing the hydroxyl group. The triplet multiplicity is a result of coupling to the adjacent methylene protons (H-2).

-

Methylene Protons (H-2 and H-5): The methylene protons at C-2 appear as a quartet around 2.26 ppm due to coupling with the protons at C-1 and C-3. The protons at C-5 appear as a quintet around 2.03 ppm, resulting from coupling to the protons at H-4 and H-6.

-

Methyl Protons (H-6): The upfield triplet at approximately 0.98 ppm is characteristic of a terminal methyl group coupled to an adjacent methylene group (H-5).

-

Hydroxyl Proton (-OH): The broad singlet at around 2.64 ppm is assigned to the hydroxyl proton. Its chemical shift can vary with concentration and temperature, and it often appears as a broad signal due to chemical exchange.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 135.37 | C-4 |

| 125.03 | C-3 |

| 62.19 | C-1 |

| 36.02 | C-2 |

| 25.70 | C-5 |

| 13.80 | C-6 |

Data sourced from PubChem.[1]

Interpretation of the ¹³C NMR Spectrum:

-

Olefinic Carbons (C-3 and C-4): The signals at 125.03 and 135.37 ppm are in the typical range for sp²-hybridized carbons of a double bond.

-

Hydroxymethyl Carbon (C-1): The signal at 62.19 ppm is characteristic of a carbon atom attached to an oxygen atom in an alcohol.

-

Aliphatic Carbons (C-2, C-5, and C-6): The remaining signals at 36.02, 25.70, and 13.80 ppm correspond to the sp³-hybridized carbons of the ethyl and propyl fragments of the molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation.[4] For a volatile liquid like this compound, the following protocol is recommended:

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[5]

-

Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5][6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Sample Preparation:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently vortex or sonicate the mixture to ensure complete dissolution.[5]

-

-

Transfer to NMR Tube:

-

Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation, which is particularly important for a volatile sample.[5] Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Workflow for NMR Analysis

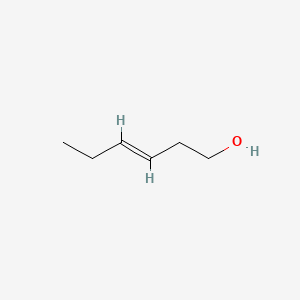

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

IR Spectrum of this compound

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3330 (broad) | O-H stretching | Alcohol (-OH) |

| ~2960-2870 | C-H stretching | Aliphatic (sp³) |

| ~1670 | C=C stretching | Alkene |

| ~1050 | C-O stretching | Primary Alcohol |

| ~965 | C-H bending (out-of-plane) | trans-Alkene |

Data sourced from the NIST Chemistry WebBook.[8][9]

Interpretation of the IR Spectrum:

-

O-H Stretch: The most prominent feature is the broad absorption band centered around 3330 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.

-

C-H Stretches: The sharp peaks between 2960 and 2870 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the molecule.

-

C=C Stretch: A weaker absorption around 1670 cm⁻¹ corresponds to the C=C stretching vibration of the alkene.

-

C-O Stretch: The strong band at approximately 1050 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol.

-

trans-C-H Bend: The absorption at ~965 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene, arising from the out-of-plane C-H bending vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that is ideal for analyzing liquids and solids with minimal sample preparation.[10]

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal must be collected.[11] This accounts for any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.[10][11] Ensure that the crystal surface is completely covered.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, the crystal can be easily cleaned by wiping it with a soft cloth or tissue dampened with a suitable solvent, such as isopropanol or ethanol.[10]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound provides key information for its identification.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~15 | [M - H₂O]⁺ |

| 71 | ~30 | [M - C₂H₅]⁺ |

| 67 | ~100 | [C₅H₇]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ (Allyl Cation) |

Data sourced from the NIST Chemistry WebBook.[12]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The peak at m/z 100 corresponds to the molecular ion [C₆H₁₂O]⁺, confirming the molecular weight of the compound.[12]

-

Loss of Water: The peak at m/z 82 results from the loss of a water molecule from the molecular ion, a common fragmentation pathway for alcohols.

-

Loss of an Ethyl Group: The peak at m/z 71 is due to the cleavage of the C4-C5 bond, resulting in the loss of an ethyl radical.

-

Base Peak: The most intense peak (base peak) at m/z 67 is likely due to a rearrangement and fragmentation process.

-

Other Fragments: The prominent peaks at m/z 55 and 41 are characteristic fragments of unsaturated aliphatic chains.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component.[13][14]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet. The sample is vaporized and carried onto the chromatographic column by an inert carrier gas (e.g., helium).

-

Chromatographic Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds with a wide range of boiling points.[14]

-

Ionization and Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Mass Spectrometry Fragmentation

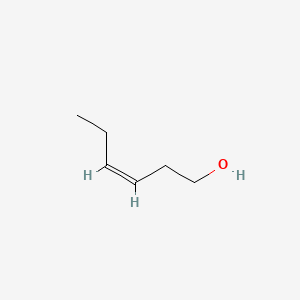

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Synthesis of Spectroscopic Data: A Coherent Structural Confirmation

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating and unambiguous confirmation of the structure of this compound.

Table 5: Correlation of Spectroscopic Data with the Structure of this compound

| Structural Feature | ¹H NMR Evidence | ¹³C NMR Evidence | IR Evidence | MS Evidence |

| -OH Group | Broad singlet ~2.64 ppm; triplet for CH₂-O ~3.60 ppm | Signal at 62.19 ppm (C-O) | Broad O-H stretch ~3330 cm⁻¹; C-O stretch ~1050 cm⁻¹ | Loss of H₂O (m/z 82) |

| trans-C=C Bond | Olefinic protons ~5.4-5.6 ppm with large coupling constant | Signals at 125.03 and 135.37 ppm | C=C stretch ~1670 cm⁻¹; trans-C-H bend ~965 cm⁻¹ | Fragments at m/z 67, 55, 41 |

| Ethyl Group | Triplet ~0.98 ppm (CH₃); quintet ~2.03 ppm (CH₂) | Signals at 13.80 and 25.70 ppm | C-H stretches ~2960-2870 cm⁻¹ | Loss of C₂H₅ (m/z 71) |

| Molecular Formula | Integration of proton signals | 6 distinct carbon signals | - | Molecular ion at m/z 100 |

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and consistent picture of its molecular structure. The data from each technique corroborates the others, confirming the presence of a primary alcohol, a trans-disubstituted double bond, and a C6 aliphatic chain. The protocols and interpretations presented in this guide serve as a robust framework for the characterization of this and similar organic molecules, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

- 1. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 928-97-2 [chemicalbook.com]

- 3. This compound(928-97-2) 1H NMR [m.chemicalbook.com]

- 4. organomation.com [organomation.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. sites.bu.edu [sites.bu.edu]

- 7. reddit.com [reddit.com]

- 8. 3-Hexen-1-ol, (E)- [webbook.nist.gov]

- 9. 3-Hexen-1-ol, (E)- [webbook.nist.gov]

- 10. agilent.com [agilent.com]

- 11. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 12. 3-Hexen-1-ol, (E)- [webbook.nist.gov]

- 13. newtowncreek.info [newtowncreek.info]

- 14. dem.ri.gov [dem.ri.gov]

An In-Depth Technical Guide to trans-3-Hexen-1-ol (CAS 928-97-2): Properties, Synthesis, Analysis, and Applications

Abstract

trans-3-Hexen-1-ol, also known as (E)-3-Hexen-1-ol, is a six-carbon alkenyl alcohol renowned for its potent, fresh green aroma reminiscent of cut grass. This valuable organic compound is a key component in the flavor and fragrance industries and serves as a vital semiochemical in ecological systems. This technical guide provides a comprehensive overview for researchers, chemists, and product development professionals, detailing its physicochemical properties, common synthetic and manufacturing routes, robust analytical methodologies for quality control, and diverse applications. Furthermore, it consolidates critical safety, handling, and toxicological data to ensure its responsible use in research and industrial settings.

Introduction to this compound

This compound is a volatile organic compound (VOC) belonging to the family of "green leaf volatiles" (GLVs).[1] These compounds are released by plants upon tissue damage and play crucial roles in plant defense and communication. Its distinct olfactory profile makes it an indispensable ingredient for formulators aiming to impart natural, green top-notes in perfumes, personal care products, and food flavorings.[2][3]

Chemical Identity and Nomenclature

-

CAS Number : 928-97-2

-

IUPAC Name : (3E)-Hex-3-en-1-ol[1]

-

Synonyms : (E)-3-Hexen-1-ol, trans-3-Hexenol[1]

-

Molecular Formula : C₆H₁₂O[4]

-

Molecular Weight : 100.16 g/mol [4]

Natural Occurrence and Significance

This alcohol is a naturally occurring metabolite in a wide variety of plants, fruits, and even microorganisms like Saccharomyces cerevisiae.[1] It has been identified in soybeans (Glycine max), various citrus species, and is a component of essential oils from plants like laurel leaf and jasmine.[1][5] In chemical ecology, this compound functions as a semiochemical, a signaling chemical used in communication. For instance, it has been shown to stimulate the antennae of male moths, indicating its role as a potential pheromone or attractant.[5][6]

Overview of Key Industrial Applications

The primary industrial use of this compound is in the flavor and fragrance industry . Its powerful green and slightly fruity aroma enhances beverage, confectionery, and fine fragrance profiles.[2] It is also utilized as a chemical intermediate for the synthesis of other organic compounds.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application, storage, and handling.

Core Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Colorless Liquid | [6] |

| Odor | Intense green, fresh-cut grass, fruity | [2][3] |

| Boiling Point | 61-62 °C at 12 mmHg | [6] |

| Density | 0.817 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.439 | [6] |

| Flash Point | 59 °C (138.2 °F) - Closed Cup | |

| Solubility | Slightly soluble in water; soluble in most fixed oils. | [1][6] |

| Stability | Stable under recommended storage conditions. | [5] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (¹H NMR) : The ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environment. Key shifts are observed for the vinyl protons, the methylene group adjacent to the hydroxyl group, and the terminal methyl group.[1][7]

-

Carbon-13 NMR (¹³C NMR) : The ¹³C NMR spectrum is used to identify the carbon skeleton. Characteristic chemical shifts for this compound include signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon bearing the hydroxyl group.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching and C=C stretching vibrations are also observed.[8]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[9]

Synthesis and Manufacturing

While this compound can be isolated from natural sources, industrial demand necessitates efficient synthetic production routes.

Common Synthetic Routes

The synthesis of hexenols, including the trans-3- isomer, often starts from smaller building blocks or involves the stereoselective reduction of alkynes. A common industrial approach involves the partial hydrogenation of 3-hexyn-1-ol.

-

Causality in Catalyst Selection : The choice of catalyst is paramount for achieving high stereoselectivity. While Lindlar catalysts are famously used to produce the cis-isomer from alkynes, achieving the trans-isomer often involves different catalytic systems, such as sodium in liquid ammonia (a dissolving metal reduction).[10]

-

Alternative Routes : Other patented methods describe processes starting from 1-pentene and formaldehyde in the presence of a Lewis acid.[11] Another approach involves the catalytic hydrogenation of unsaturated esters like methyl trans-3-hexenoate.[12]

The logical flow for a typical hydrogenation synthesis is outlined below.

References

- 1. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. (E)-3-hexen-1-ol, 928-97-2 [thegoodscentscompany.com]

- 4. 544-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 928-97-2 [chemicalbook.com]

- 7. This compound(928-97-2) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Hexen-1-ol, (E)- [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. reddit.com [reddit.com]

- 11. WO2021156870A1 - Mixture of 3-hexen-1-ol isomers and a process of preparing same - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

"trans-3-Hexen-1-ol" natural occurrence in plants

An In-Depth Technical Guide to the Natural Occurrence of (E)-3-Hexen-1-ol in Plants

Abstract

(E)-3-Hexen-1-ol, the trans-isomer of the more commonly known leaf alcohol, is a C6 volatile organic compound (VOC) belonging to the green leaf volatiles (GLVs) family. While its cis- counterpart, (Z)-3-hexen-1-ol, is renowned for its characteristic "cut grass" aroma and well-documented roles in plant defense, (E)-3-Hexen-1-ol presents a more nuanced profile. It possesses a distinct floral, petal-like aroma and participates in the complex chemical language of plants. This guide provides a comprehensive technical overview of the biosynthesis, natural distribution, ecological functions, and analytical methodologies pertinent to (E)-3-Hexen-1-ol. We synthesize current research to offer field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development and agriculture.

Introduction: Beyond the "Green" Note

Plants, in response to mechanical damage or herbivory, release a bouquet of volatile organic compounds (VOCs), a significant portion of which are C6 compounds known as Green Leaf Volatiles (GLVs)[1][2]. These molecules are the primary source of the smell of freshly cut grass and play critical roles in plant defense and communication[3]. The C6-alcohols, hexenols, are key components of this blend.

While (Z)-3-hexen-1-ol (cis-isomer) is the most abundant and studied of these alcohols, its geometric isomer, (E)-3-hexen-1-ol (trans-isomer), is also a naturally occurring plant metabolite[4]. Unlike the potent grassy scent of the cis-isomer, (E)-3-hexen-1-ol offers a softer, more floral and fruity aroma profile[5][6]. This distinction in scent corresponds to a divergence in ecological function, moving beyond general defense signaling to more specific roles in plant-insect interactions. This guide will delve into the unique biology and chemistry of the trans-isomer, providing a foundational understanding for its study and application.

Biosynthesis of C6 Green Leaf Volatiles

The synthesis of C6 GLVs is a rapid process initiated by cell damage. It originates from the oxylipin pathway, which utilizes polyunsaturated fatty acids as precursors.

The Core Lipoxygenase (LOX) Pathway

The foundational pathway for all C6 GLVs begins with the release of linolenic acid (for C6 compounds with a double bond) or linoleic acid from chloroplast membranes.

-

Lipoxygenase (LOX) Action: The enzyme 13-lipoxygenase peroxidizes linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT)[7].

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is immediately cleaved by hydroperoxide lyase (HPL) into two fragments: a 12-carbon compound and the C6 aldehyde, (Z)-3-hexenal[7]. This aldehyde is the primary precursor for the majority of C6 GLVs.

-

Reduction to Alcohol: (Z)-3-hexenal is then reduced to its corresponding alcohol, (Z)-3-hexen-1-ol, by the action of alcohol dehydrogenases (ADHs)[8][9].

The Origin of the (E)-trans Isomer

The direct, primary enzymatic production of (E)-3-hexen-1-ol is not as clearly defined as that of its cis- counterpart. Current evidence points primarily to isomerization as the key mechanism.

-

(Z)-3-hexenal Isomerization: The precursor aldehyde, (Z)-3-hexenal, is relatively unstable and can isomerize to the more thermodynamically stable (E)-2-hexenal, a process catalyzed by (Z)-3:(E)-2-hexenal isomerases[7][10]. This creates a branch in the pathway leading to the (E)-2 series of GLVs.

-

(Z)-3-hexen-1-ol Isomerization: The formation of (E)-3-hexen-1-ol is thought to occur predominantly through the isomerization of (Z)-3-hexen-1-ol. This conversion can be triggered by external factors, such as the high temperatures used in the processing of tea leaves, which converts some of the grassy cis-isomer into the more floral trans-isomer[2][11]. It is also plausible that specific, yet-to-be-fully-characterized plant enzymes or abiotic conditions within the plant microenvironment facilitate this conversion.

The following diagram illustrates the established biosynthetic relationships.

Natural Occurrence and Distribution

(E)-3-Hexen-1-ol is found as a minor component in the volatile profiles of various plants. Its presence is often subtle compared to the cis-isomer. The table below summarizes known occurrences.

| Plant Species | Common Name | Plant Part | Reference(s) |

| Glycine max | Soybean | Leaves, Seeds | [4] |

| Citrus iyo | Iyo Mikan | Fruit Peel | [4] |

| Zea mays | Corn | Leaves | [10] |

| Mentha spicata | Spearmint | Leaves | [10] |

| Citrullus lanatus | Watermelon | Fruit | [10] |

| Camellia sinensis | Tea | Processed Leaves | [2][11] |

Ecological Functions and Biological Activity

While the functions of (Z)-3-hexen-1-ol in priming plant defenses and attracting predators of herbivores are well-established, the specific roles of (E)-3-hexen-1-ol are an emerging area of research[12]. Its distinct aroma suggests a specialized function in mediating plant-insect interactions.

-

Insect Attractant: The floral, fruity scent of (E)-3-hexen-1-ol can act as a specific attractant for certain insects. For example, it has been identified as a potential behavioral attractant for both male and female adzuki bean weevils (Callosobruchus chinensis), suggesting a role in host plant location or mating cues.

-

Flavor and Fragrance: In the context of fruits and flowers, (E)-3-hexen-1-ol contributes to the overall aromatic bouquet, potentially influencing the behavior of pollinators and seed dispersers. Its use in the flavor and fragrance industry to impart fresh, green, and floral notes highlights its sensory impact[6].

-

Tritrophic Interactions: The conversion of the "damage signal" (Z)-3-hexen-1-ol to other isomers by insect oral secretions can alter the chemical message being sent. This change in the cis/trans ratio can influence the foraging success of generalist predators, demonstrating a complex role in tritrophic (plant-herbivore-predator) interactions.

Analytical Methodologies

Accurate identification and quantification of (E)-3-hexen-1-ol require robust analytical techniques capable of separating it from its more abundant cis-isomer and other volatiles. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard method[13][14].

Protocol 1: Volatile Extraction by Headspace SPME (HS-SPME)

This protocol describes a solvent-free method for extracting and concentrating volatiles from a plant sample's headspace.

Rationale: HS-SPME is a sensitive, non-destructive technique ideal for analyzing the volatile profile of delicate plant tissues. The choice of fiber coating is critical for efficiently trapping the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad affinity for various volatiles, including C6 alcohols[5].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 0.5-2.0 g of fresh plant material (e.g., leaves, flowers, fruit peel) into a 20 mL glass headspace vial. If desired, an internal standard (e.g., 10 µL of 10 ppm 4-methyl-2-pentanol in methanol) can be added for semi-quantification.

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

Incubation: Place the vial in a heating block or water bath set to a controlled temperature (e.g., 50 °C). Allow the sample to equilibrate for a pre-extraction time of 10-15 minutes to allow volatiles to accumulate in the headspace[13].

-

SPME Fiber Exposure: Manually or with an autosampler, insert the SPME device through the septum. Expose the DVB/CAR/PDMS fiber to the headspace for a fixed extraction time (e.g., 30 minutes) while maintaining the incubation temperature[13].

-

Fiber Retraction and Desorption: After extraction, retract the fiber into its needle housing and immediately insert it into the GC-MS injector port, which is heated to a high temperature (e.g., 250 °C). The trapped volatiles are thermally desorbed from the fiber directly onto the GC column. Desorption is typically performed for 3-5 minutes in splitless mode to maximize analyte transfer.

Protocol 2: Isomer Separation and Identification by GC-MS

This protocol details the instrumental parameters for separating (E)-3-hexen-1-ol from (Z)-3-hexen-1-ol and identifying it via mass spectrometry.

Rationale: Geometric isomers like cis- and trans-3-hexen-1-ol often have very similar mass spectra but different boiling points and polarities, allowing for their separation via gas chromatography. A mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent resolution for most plant volatiles. The temperature program is optimized to separate compounds based on their boiling points.

Step-by-Step Methodology:

-

GC Column: Install a capillary column suitable for volatile analysis (e.g., Agilent J&W DB-5ms, 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

-

Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1.0 mL/min.

-

Injector Configuration: Set the injector temperature to 250 °C. Operate in splitless mode for the first 3 minutes during desorption, then switch to split mode (e.g., 50:1 split ratio) to flush the injector.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: Increase temperature at a rate of 5 °C/min to 150 °C.

-

Ramp 2: Increase temperature at a rate of 20 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Acquire data in full scan mode over a mass-to-charge (m/z) range of 35–350 amu.

-

-

Compound Identification:

-

Retention Time: Compare the retention time of the peak in the sample chromatogram to that of an authentic (E)-3-hexen-1-ol standard run under identical conditions. The trans-isomer will typically have a slightly different retention time than the cis-isomer.

-

Mass Spectrum: Match the acquired mass spectrum of the unknown peak against a reference library (e.g., NIST, Wiley) and confirm key fragment ions for hexenols (e.g., m/z 41, 57, 67, 82).

-

The following diagram outlines the complete analytical workflow.

Conclusion and Future Directions

(E)-3-Hexen-1-ol is an important, albeit often overlooked, member of the green leaf volatile family. Its distinct floral aroma and role as an insect attractant differentiate it from its better-known cis-isomer. While its biosynthesis appears linked to the isomerization of (Z)-3-hexen-1-ol, further research is needed to elucidate the specific enzymatic and environmental factors that govern its formation in planta.

For researchers in drug development, understanding how such small molecules mediate complex biological interactions can provide models for receptor binding and signaling. For agricultural scientists, harnessing the specific attractant properties of (E)-3-hexen-1-ol could lead to the development of highly targeted semiochemical-based pest management strategies. Future work should focus on comparative ecological studies to fully map the functional differences between the cis- and trans-isomers and on identifying the specific alcohol dehydrogenases or isomerases involved in their biosynthesis.

References

- 1. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acs.org [acs.org]

- 4. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. chromtech.com [chromtech.com]

- 7. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 11. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.unesp.br [repositorio.unesp.br]

An In-depth Technical Guide to the Biosynthesis of trans-3-Hexen-1-ol in Fungi

Abstract

trans-3-Hexen-1-ol is a C6 volatile organic compound belonging to the family of Green Leaf Volatiles (GLVs), which are characterized by their "green" aroma reminiscent of freshly cut grass.[1][2] While the biosynthetic pathway for GLVs is extensively studied in plants, its occurrence and mechanisms in fungi are of increasing interest for applications in flavor and fragrance production, biocontrol, and understanding fungal ecology. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound in fungi, grounded in the established oxylipin metabolic framework. We will dissect the enzymatic cascade, address key stereochemical considerations, and present robust experimental workflows for pathway elucidation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and harness this fungal metabolic pathway.

Introduction: The Fungal Oxylipin Pathway

Oxylipins are a diverse class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs).[3][4] In fungi, these molecules are crucial for regulating development, sporulation, mycotoxin synthesis, and interactions with host organisms.[5][6] The biosynthesis of C6 volatiles, including this compound, is a branch of the broader oxylipin pathway, analogous to the well-documented lipoxygenase (LOX) pathway in plants that produces GLVs.[7][8] Fungi not only produce their own oxylipins but can also perceive and respond to those produced by plants, indicating a role for these molecules in cross-kingdom communication.[5][9] The presence of this compound has been confirmed in fungi such as Saccharomyces cerevisiae, underscoring the existence of an endogenous metabolic route to its formation.[10][11]

The Core Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The synthesis of this compound originates from α-linolenic acid (C18:3), a common fatty acid found in fungal cells. The pathway is a sequential cascade of three primary enzymatic reactions.

Step 1: Lipoxygenase (LOX) Catalyzed Peroxidation

The pathway is initiated by the enzymatic incorporation of molecular oxygen into α-linolenic acid. This reaction is catalyzed by a 13-lipoxygenase (13-LOX) , an enzyme that directs the oxygenation specifically to the 13th carbon of the fatty acid chain.

-

Substrate: α-Linolenic acid (all-cis-9,12,15-octadecatrienoic acid)

-

Enzyme: 13-Lipoxygenase (13-LOX)

-

Product: 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT)

Fungi possess a variety of lipoxygenase-like enzymes, often referred to as dioxygenases (Ppo genes in Aspergillus), which are integral to their oxylipin metabolism.[4][9] This initial step is critical as it generates the unstable hydroperoxide precursor required for the subsequent cleavage reaction.

Step 2: Hydroperoxide Lyase (HPL) Catalyzed Cleavage

The 13-HPOT intermediate is then cleaved by a hydroperoxide lyase (HPL) . This enzyme catalyzes the scission of the carbon chain, yielding two smaller molecules: a C6 aldehyde and a C12 oxo-acid.[12][13]

-

Substrate: 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT)

-

Enzyme: Hydroperoxide Lyase (HPL)

-

Products: (Z)-3-Hexenal and 12-oxo-(9Z)-dodecenoic acid

This reaction is the definitive step in generating the C6 backbone of all canonical GLVs.[1][14] The immediate product, (Z)-3-hexenal, is the direct precursor to the more commonly known "leaf alcohol," (Z)-3-hexen-1-ol.[15]

Step 3: Alcohol Dehydrogenase (ADH) Catalyzed Reduction

Finally, the C6 aldehyde is reduced to its corresponding alcohol. This reaction is catalyzed by an alcohol dehydrogenase (ADH) , which utilizes NADH or NADPH as a cofactor.[16][17]

-

Substrate: A C6-hexenal isomer (see section 3.0)

-

Enzyme: Alcohol Dehydrogenase (ADH)

-

Product: this compound

Fungal genomes are rich in ADH enzymes, which play diverse roles in primary and secondary metabolism, including ethanol fermentation and the detoxification of aldehydes.[17][18][19] The specific ADH responsible for this final reduction likely exhibits broad substrate specificity, capable of acting on various short-chain aldehydes.

The Stereochemical Question: Formation of the trans-Isomer

The canonical pathway described above yields (Z)-3-hexenal, which upon reduction forms (Z)-3-hexen-1-ol (cis-isomer).[15] The formation of the requested this compound ((E)-3-hexen-1-ol) necessitates an isomerization event. There are two primary hypotheses for this transformation in fungi:

-

Aldehyde Isomerization: (Z)-3-hexenal could be isomerized to (E)-3-hexenal prior to reduction by ADH. While the isomerization of (Z)-3-hexenal to the conjugated (E)-2-hexenal is well-documented and can occur spontaneously or enzymatically, the direct conversion to (E)-3-hexenal is less characterized but mechanistically plausible.[12][20]

-

Alcohol Isomerization: (Z)-3-hexen-1-ol could be produced first and subsequently isomerized to this compound by a dedicated isomerase enzyme.

Given the inherent instability of (Z)-3-hexenal, isomerization at the aldehyde stage is a strong possibility. Elucidating this specific step is a key area for future research in fungal GLV biosynthesis.

Caption: Proposed biosynthetic pathway for this compound in fungi.

Data Presentation: Putative Enzyme Characteristics

While specific fungal enzymes for this complete pathway are still being characterized, we can tabulate expected properties based on homologs from other systems used in fungal engineering studies.[2]

| Enzyme Class | Putative Fungal Source | Substrate(s) | Product(s) | Optimal pH | Cofactor(s) |

| 13-Lipoxygenase | Pleurotus sapidus (expressed in yeast)[2] | α-Linolenic Acid, O₂ | 13-HPOT | 6.5 - 7.5 | None (non-heme iron) |

| Hydroperoxide Lyase | Medicago truncatula (expressed in yeast)[2] | 13-HPOT | (Z)-3-Hexenal | 7.0 - 8.0 | None |

| Alcohol Dehydrogenase | Saccharomyces cerevisiae (endogenous) | C6 Aldehydes | C6 Alcohols | 7.0 - 8.5 | NADH/NADPH |

Experimental Workflows for Pathway Elucidation

To validate this pathway in a target fungus, a multi-step, self-validating experimental approach is required. The causality behind this workflow is to first confirm the presence of the metabolites and then identify the enzymes and genes responsible.

Caption: A logical workflow for the identification and validation of the pathway.

Detailed Experimental Protocols

Protocol 1: Metabolite Profiling by Headspace SPME-GC-MS

This protocol aims to identify C6 volatiles produced by the fungus after inducing the oxylipin pathway.

Rationale: Solid-Phase Microextraction (SPME) is a solvent-free method ideal for trapping volatile compounds from the headspace above a fungal culture. Gas Chromatography-Mass Spectrometry (GC-MS) provides robust separation and identification of these compounds.

Methodology:

-

Culture Preparation: Grow the target fungus in 50 mL of appropriate liquid media (e.g., Potato Dextrose Broth) in a 250 mL flask for 72-96 hours at 25°C with shaking.

-

Induction: To induce the oxylipin pathway, mechanically disrupt the mycelia by brief sonication or by adding exogenous α-linolenic acid (final concentration 1 mM).

-

Volatile Trapping: Immediately seal the flask with a septum. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the culture for 30 minutes at 30°C.

-

GC-MS Analysis:

-

Inject the SPME fiber into the GC inlet (e.g., 250°C, splitless mode).

-

Use a suitable column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Run a temperature program: 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier gas: Helium at 1 mL/min.

-

MS Parameters: Scan range 35-350 m/z.

-

-

Data Analysis: Identify peaks by comparing mass spectra to a reference library (e.g., NIST) and by running authentic standards for (Z)-3-hexen-1-ol and this compound.

Protocol 2: In Vitro Enzyme Assays from Fungal Lysate

This protocol tests for the key enzymatic activities (LOX, HPL, ADH) in a cell-free extract.

Rationale: Using a cell-free lysate allows for the addition of specific substrates to directly measure the activity of each enzyme in the cascade, confirming their presence and functionality.

Methodology:

-

Lysate Preparation:

-

Harvest fungal mycelia by filtration.

-

Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Resuspend the powder in 5 volumes of ice-cold extraction buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT).

-

Centrifuge at 15,000 x g for 20 min at 4°C. The supernatant is the cell-free lysate.

-

-

HPL Assay (Coupled with LOX):

-

To a 2 mL reaction vial, add 1.8 mL of extraction buffer, 100 µL of cell-free lysate, and 100 µL of 10 mM α-linolenic acid.

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by adding 200 µL of 1 M citric acid.

-

Analyze the headspace for C6 aldehydes using the SPME-GC-MS method described above. A positive result confirms the combined activity of LOX and HPL.

-

-

ADH Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM (Z)-3-hexenal (or other C6 aldehyde), and 200 µM NADH.

-

Initiate the reaction by adding 50 µL of cell-free lysate.

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADH) using a spectrophotometer. A decrease in absorbance indicates ADH activity.

-

Conclusion and Future Directions

The biosynthesis of this compound in fungi proceeds via a multi-step oxylipin pathway analogous to the plant GLV pathway. The core enzymatic machinery consists of lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases. While the general framework is understood, significant research is required to identify the specific genes and enzymes in various fungal species, particularly the mechanism responsible for the cis-trans isomerization. The protocols outlined in this guide provide a robust framework for researchers to elucidate this pathway, paving the way for the metabolic engineering of fungi for the sustainable production of high-value natural flavors and fragrances.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 3. Production of cross-kingdom oxylipins by pathogenic fungi: An update on their role in development and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxylipins in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aspergillus Oxylipin Signaling and Quorum Sensing Pathways Depend on G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ymdb.ca [ymdb.ca]

- 12. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroperoxide-lyase activity in mint leaves. Volatile C6-aldehyde production from hydroperoxy-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 15. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Fungal Alcohol Dehydrogenases: Physiological Function, Molecular Properties, Regulation of Their Production, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Roles of alcohol dehydrogenase 1 in the biological activities of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethanol Dehydrogenase I Contributes to Growth and Sporulation Under Low Oxygen Condition via Detoxification of Acetaldehyde in Metarhizium acridum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

The Pivotal Role of trans-3-Hexen-1-ol as a Plant Metabolite: A Technical Guide

<_>

Abstract

trans-3-Hexen-1-ol, a member of the green leaf volatile (GLV) family, is a C6 alcohol synthesized by plants, particularly in response to tissue damage.[1] This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and ecological significance of this compound. We will delve into its role in direct and indirect plant defense, plant-plant communication, and its interactions with insects and other organisms. Furthermore, this guide will present established methodologies for the extraction, identification, and quantification of this compound, offering valuable protocols for researchers in plant biology, chemical ecology, and drug development.

Introduction: The Scent of Defense

When a plant leaf is damaged, it releases a characteristic "green" or "grassy" odor. This aroma is largely due to a class of volatile organic compounds (VOCs) known as green leaf volatiles (GLVs).[2][3] this compound is a key component of this complex blend, playing a critical role in the plant's response to environmental stressors. It is a primary alcohol and a volatile organic compound that has been identified in various plant species, including Glycine max (soybean) and Citrus iyo.[4] This guide will illuminate the multifaceted nature of this seemingly simple molecule, revealing its significance as a signaling molecule and a mediator of complex ecological interactions.

Biosynthesis of this compound: The Lipoxygenase Pathway

The production of this compound is initiated by mechanical damage to plant tissues, which triggers the lipoxygenase (LOX) pathway.[2][5] This biochemical cascade is a rapid response mechanism to wounding.

Key Enzymatic Steps:

-

Lipoxygenase (LOX): Upon cell disruption, linolenic acid, a common fatty acid in plant cell membranes, is exposed to lipoxygenase. LOX catalyzes the insertion of molecular oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid.[5]

-

Hydroperoxide Lyase (HPL): This enzyme then cleaves the 13-hydroperoxy-linolenic acid, yielding a C6 aldehyde, (Z)-3-hexenal.[5][6]

-

Isomerization: (Z)-3-hexenal is unstable and can be enzymatically or spontaneously isomerized to the more stable (E)-2-hexenal.[5]

-

Alcohol Dehydrogenase (ADH): Finally, alcohol dehydrogenase reduces the hexenal isomers to their corresponding alcohols. The reduction of (E)-2-hexenal can lead to the formation of this compound.

Physiological and Ecological Roles

This compound is not merely a byproduct of cellular damage; it is a potent signaling molecule with diverse functions.

Plant Defense Mechanisms

The release of this compound is a key component of both direct and indirect plant defense strategies.

-

Direct Defense: While some GLVs, like aldehydes, can have direct toxic or deterrent effects on herbivores, the role of alcohols like this compound in direct defense is less pronounced.[2][7] However, its presence in the volatile blend can contribute to the overall repellent effect on certain insects.

-

Indirect Defense: A primary function of this compound is in attracting the natural enemies of herbivores, a phenomenon known as "indirect defense."[2][7] For example, parasitic wasps and predatory insects use these volatile cues to locate their prey.

Plant-Plant Communication (Priming)

Airborne this compound released from a damaged plant can be perceived by neighboring, undamaged plants. This exposure can "prime" the receiving plants, leading to a faster and more robust defense response upon subsequent attack.[2] This priming effect can involve the upregulation of defense-related genes and the increased production of defensive compounds.[2]

Insect Attractant and Repellent

The effect of this compound on insects is highly context-dependent, acting as an attractant for some species and a repellent for others.

-

Attractant: For many herbivorous insects, this compound can be an indicator of a suitable host plant.[8] Electrophysiological and behavioral assays have confirmed that it elicits strong antennal responses and attracts both males and females of the adzuki bean weevil, Callosobruchus chinensis.[8]

-

Repellent: Conversely, for other insects, the presence of this compound can signal a damaged or defended plant, leading to avoidance.

Abiotic Stress Tolerance

Recent research suggests that GLVs, including the related (Z)-3-hexen-1-ol, play a role in tolerance to abiotic stressors. For instance, the accumulation of (Z)-3-hexen-1-ol has been linked to enhanced hyperosmotic stress tolerance in tea plants (Camellia sinensis).[9] It is plausible that this compound has similar functions, a promising area for future research.

Methodologies for Studying this compound

The study of volatile compounds requires specialized techniques for their collection, identification, and quantification.

Volatile Collection: Dynamic Headspace Sampling

Dynamic headspace sampling is a widely used method for collecting plant volatiles.

Protocol: Dynamic Headspace Volatile Collection

-

Chamber Setup: Enclose the plant material (e.g., a single leaf or the entire plant) in a glass chamber or an oven bag.[10]

-

Airflow: Create a "push-pull" system. Purified air is pushed into the chamber at a controlled flow rate (e.g., 100-500 mL/min), and air is pulled out through a volatile collection trap.[10]

-

Sorbent Trap: The trap contains an adsorbent material, such as Tenax® TA, which captures the volatile compounds.[10]

-

Collection Period: The duration of collection can range from minutes to hours, depending on the emission rate of the volatiles.[10]

-

Sample Storage: After collection, the sorbent tube is capped and stored at 4°C until analysis.[10]

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds.

Protocol: GC-MS Analysis of Plant Volatiles

-

Thermal Desorption: The collected volatiles are thermally desorbed from the sorbent trap and introduced into the GC.

-

Gas Chromatography (GC): The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Identification: The mass spectrum of an unknown compound is compared to a library of known spectra for identification. Authentic standards of this compound should be used for confirmation.

-

Quantification: The abundance of this compound can be quantified by comparing its peak area to that of a known amount of an internal or external standard.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O | [4] |

| Molar Mass | 100.16 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Grassy, green | [4] |

| Boiling Point | 51-53 °C @ 9 Torr | [11] |

| Solubility in Water | Slightly soluble | [12] |

Implications for Drug Development and Agriculture

Understanding the role of this compound opens up several avenues for practical applications.

-

Pest Management: this compound and other GLVs can be used in "push-pull" strategies for pest control. Repellent compounds can "push" pests away from crops, while attractants can "pull" them into traps.[8]

-

Crop Improvement: Breeding or genetically engineering crops to enhance the production of specific GLVs could improve their natural resistance to pests and pathogens.

-

Pharmacological Potential: While direct pharmacological applications of this compound are not yet established, the signaling pathways it modulates in plants could provide insights into analogous pathways in other organisms, potentially inspiring novel drug targets.

Conclusion

This compound is a versatile and crucial plant metabolite that extends its influence far beyond the individual plant. Its role in defense, communication, and ecological interactions highlights the intricate chemical language that governs the natural world. Continued research into the biosynthesis, perception, and downstream effects of this and other green leaf volatiles will undoubtedly uncover further complexities and opportunities for innovation in agriculture and medicine.

References

- 1. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile organic compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. EP0481147A1 - Process for the preparation of cis-3-hexene-1-ol from unsaturated fatty acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (Z)-3-Hexen-1-ol accumulation enhances hyperosmotic stress tolerance in Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to trans-3-Hexen-1-ol: Physical Properties and Solubility

This technical guide provides a comprehensive overview of the physical and chemical properties of trans-3-Hexen-1-ol, with a particular focus on its solubility characteristics. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance, and chemical synthesis, where a thorough understanding of this compound's behavior is crucial for its effective application.

Introduction to this compound

This compound, also known as (E)-3-Hexen-1-ol, is a primary alcohol with the chemical formula C6H12O.[1][2][3] It is a colorless liquid characterized by a fresh, grassy-green aroma.[1][4][5] This volatile organic compound is found naturally in various plants and is a significant contributor to the scent of freshly cut grass.[1][4][5][6] In the chemical industry, it finds applications as a fragrance ingredient in perfumes and cosmetics, as a flavoring agent in food products, and as an intermediate in organic synthesis.[4][5][7] Understanding its physical properties and solubility is paramount for its formulation, storage, and use in various applications.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for process design and formulation development. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [4][7][8] |

| Odor | Grassy green aroma | [1][4][5] |

| Boiling Point | 155-156 °C at 760 mmHg; 61-62 °C at 12 mmHg | [3][4][5][7][9] |

| Melting Point | -61 °C (for cis-isomer, often similar for trans) | [6] |

| Density | 0.817 g/mL at 25 °C | [2][3][4][5][8][9] |

| Refractive Index (n20/D) | 1.439 | [2][3][4][5][8][9] |

| Vapor Pressure | 1.039 mmHg at 25 °C (estimated) | [7] |

| Flash Point | 58.89 °C (138 °F) | [7][8] |

| logP (Octanol/Water Partition Coefficient) | 1.61 (estimated) | [4][7] |

These properties indicate that this compound is a relatively volatile and flammable liquid under standard conditions. Its logP value suggests a moderate lipophilicity, which has significant implications for its solubility and biological interactions.

Solubility Profile

The solubility of a compound is a critical parameter in many scientific and industrial applications, including drug delivery, formulation, and extraction processes. The molecular structure of this compound, featuring a six-carbon aliphatic chain and a polar hydroxyl group, results in a nuanced solubility profile.

Aqueous Solubility

This compound is slightly soluble in water.[4][5][8][10] The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding with water molecules, contributing to its limited solubility. However, the nonpolar six-carbon chain is hydrophobic, which restricts its miscibility with water.

Organic Solvent Solubility

This compound exhibits good solubility in many common organic solvents.[1] It is soluble in ethanol and ether.[6][7] Its solubility in nonpolar solvents is attributed to the hydrophobic interactions of its alkyl chain.

| Solvent | Solubility | Rationale |

| Water | Slightly soluble | The polar hydroxyl group allows for some hydrogen bonding, but the nonpolar carbon chain limits miscibility. |

| Ethanol | Soluble | Ethanol is a polar protic solvent that can hydrogen bond with the hydroxyl group of this compound, and its ethyl group interacts favorably with the hexenyl chain. |

| Ether | Soluble | Diethyl ether is a relatively nonpolar solvent, and its primary interactions with this compound are van der Waals forces with the alkyl chain. |

| Fixed Oils | Soluble | The lipophilic nature of the hexenyl chain leads to good solubility in nonpolar fixed oils.[1] |

The interplay between the hydrophilic hydroxyl group and the hydrophobic hexenyl chain is a key determinant of its solubility behavior, as illustrated in the following diagram.

Caption: Relationship between the molecular structure of this compound and its solubility.

Safety and Handling

This compound is a flammable liquid and vapor.[1][11][12][13] It is essential to handle this compound in a well-ventilated area and away from sources of ignition such as heat, sparks, and open flames.[11][13][14]

Precautionary Measures:

-

Engineering Controls: Use in a fume hood or with adequate local exhaust ventilation.[11][14] Use explosion-proof electrical and ventilating equipment.[11][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13] Safety goggles are recommended.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Keep away from strong oxidizing agents and strong acids, as it is incompatible with these materials.[4][5][14]

-

Spill Response: In case of a spill, remove all sources of ignition and use non-sparking tools for cleanup.[11][14] Absorb the spill with an inert material.[14]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about its molecular structure.[1][15]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[1][16]

-

Mass Spectrometry (MS): Mass spectral data is available and can be used to determine the molecular weight and fragmentation pattern of the compound.[1][17]

Researchers can access this spectral data from various chemical databases for compound verification.

Conclusion

This compound is a valuable chemical with diverse applications. A thorough understanding of its physical properties, particularly its solubility in different solvent systems, is essential for its effective use in research and industry. Its moderate lipophilicity, combined with the presence of a reactive hydroxyl group, makes it a versatile building block in organic synthesis. Proper safety precautions must be observed when handling this flammable liquid. The data presented in this guide serves as a foundational resource for scientists and professionals working with this compound.

References

- 1. This compound | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound trans-3-Hexenol [sigmaaldrich.com]

- 3. 544-12-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 928-97-2 [chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 7. (E)-3-hexen-1-ol, 928-97-2 [thegoodscentscompany.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 544-12-7 [chemicalbook.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. synerzine.com [synerzine.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(928-97-2) 1H NMR spectrum [chemicalbook.com]

- 16. 3-Hexen-1-ol, (E)- [webbook.nist.gov]

- 17. 3-Hexen-1-ol [webbook.nist.gov]

"trans-3-Hexen-1-ol" as a volatile organic compound (VOC)

An In-Depth Technical Guide to trans-3-Hexen-1-ol as a Volatile Organic Compound (VOC)

Abstract

This compound is a C6 aliphatic alcohol and a prominent member of the Green Leaf Volatiles (GLVs) family.[1][2] These compounds are characteristically released from plant tissues upon mechanical damage or herbivory. With its distinct "grassy" aroma, this compound plays a significant role in chemical ecology, mediating complex interactions between plants, insects, and pathogens.[2][3] This technical guide provides a comprehensive overview of its physicochemical properties, natural biosynthesis, analytical detection methodologies, and multifaceted ecological roles. It further details key experimental protocols for its study and discusses its applications and toxicological profile, offering a critical resource for researchers in chemical ecology, agriculture, and food science.

Introduction to this compound as a Green Leaf Volatile